1-methyl-3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Description
This compound is a structurally complex heterocyclic molecule featuring a benzo[c][1,2,5]thiadiazole 2,2-dioxide core fused with a piperidine ring and a 1-methyl-1H-imidazole sulfonyl group. The thiadiazole-dioxide moiety contributes to its electron-deficient aromatic system, which is critical for interactions in biological or materials science applications.
Properties
IUPAC Name |
1-methyl-3-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S2/c1-18-11-16(17-12-18)26(22,23)20-9-7-13(8-10-20)21-15-6-4-3-5-14(15)19(2)27(21,24)25/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEKUKJKRGYUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure combining an imidazole ring with a piperidine moiety and a thiadiazole core. The presence of the sulfonyl group is significant for its biological properties.
Molecular Formula: C₁₃H₁₈N₄O₄S₂
Molecular Weight: 342.43 g/mol
CAS Number: 489471-57-0
Research indicates that compounds containing imidazole and thiadiazole derivatives exhibit a range of biological activities:
- Anticancer Activity : Imidazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, structural modifications in similar compounds have shown enhanced anticancer effects against various cell lines such as A375 and M14 with IC50 values in the low nanomolar range .
- Tubulin Polymerization Inhibition : Some imidazole-based compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for developing new chemotherapeutic agents .
- Antimicrobial Properties : Compounds with sulfonyl groups often exhibit antimicrobial activity. The sulfonamide class of drugs has been historically significant in treating bacterial infections.
Biological Activity Data Table
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A375 | 1.1 | |
| Anticancer | M14 | 1.2 | |
| Tubulin Inhibition | A549 | 0.51 | |
| Antimicrobial | Various Bacteria | Variable | General literature |
Case Study 1: Anticancer Activity
A study evaluated various imidazole derivatives and found that specific modifications significantly enhanced their anticancer properties. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with the tubulin structure, causing disruption in mitotic processes.
Case Study 2: Tubulin Polymerization
In experiments assessing tubulin polymerization inhibition, a related compound exhibited an IC50 value of approximately 0.5 µM against the A549 lung cancer cell line. This suggests that structural analogs of the target compound may also possess similar inhibitory effects on tubulin dynamics .
Research Findings
Recent literature highlights the significance of the sulfonyl group in enhancing biological activity. For example:
- Structural Activity Relationship (SAR) studies indicate that the positioning of substituents on the imidazole ring can lead to improved potency against specific cancer types.
- Compounds with electron-donating groups on the phenyl portion generally showed higher activity against tested cancer cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- The target compound’s sulfonyl-piperidine-imidazole architecture distinguishes it from simpler thiadiazoles, likely enhancing binding specificity in enzymatic pockets compared to the chlorophenyl/fluorobenzoisoxazol derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
